molecular formula C11H20BrNO2 B6314394 tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate CAS No. 1281576-23-5

tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate

Cat. No.: B6314394
CAS No.: 1281576-23-5
M. Wt: 278.19 g/mol
InChI Key: DSZDIMCIQZSYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate typically involves the bromination of 2-methylpiperidine followed by the introduction of the tert-butyl ester group. One common method involves the reaction of 2-methylpiperidine with bromine in the presence of a suitable solvent to yield 4-bromo-2-methylpiperidine. This intermediate is then reacted with tert-butyl chloroformate to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of biologically active molecules. It can be modified to produce compounds with potential therapeutic effects, such as enzyme inhibitors or receptor antagonists .

Medicine: In medicinal chemistry, it is used to synthesize drug candidates. Its derivatives have been studied for their potential use in treating neurological disorders and other diseases .

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate depends on its specific applicationFor example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison: tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and ease of synthesis. Its bromine atom provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-bromo-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZDIMCIQZSYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.